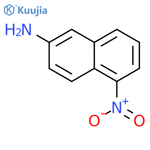

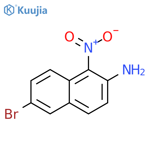

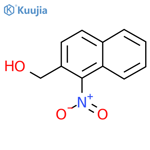

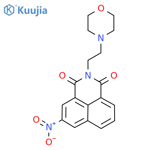

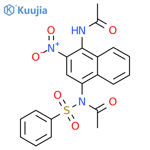

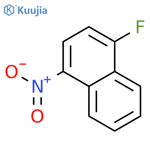

ニトロナフタレン類

ニトロナフタレン類は、ナフタレン骨格にニトロ基を有する多環式芳香族炭化水素であり、高温や酸化環境下でも安定性に優れる。電子豊富な構造により、求電子置換反応において高い反応性を示し、有機合成における重要な中間体として広く利用される。特に染料や医薬品の合成において、構造の柔軟性と反応性のバランスが特徴的である。また、極性溶媒への溶解性が良好で、工業的応用においても効率的な処理が可能である。化学的安定性と反応性の両立により、複雑な分子構築に貢献する。

関連文献

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

推奨される供給者

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

pengshengyueFactory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

Benzomalvin C Cas No: 157047-98-8

Benzomalvin C Cas No: 157047-98-8 -

-

-

-